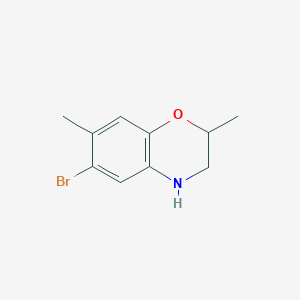

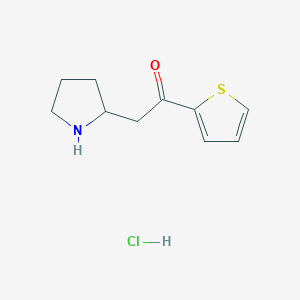

3-Bromo-4,5,6,7-tetrahydro-1-benzothiophene-2-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromo-4,5,6,7-tetrahydro-1-benzothiophene is a heterocyclic compound . It has a molecular weight of 217.13 . Thiophene and its substituted derivatives are an important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry .

Molecular Structure Analysis

The IUPAC name of this compound is 3-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene . The InChI code is 1S/C8H9BrS/c9-7-5-10-8-4-2-1-3-6(7)8/h5H,1-4H2 .Scientific Research Applications

Chemical Reactions and Derivatives

3-Bromo-4,5,6,7-tetrahydro-1-benzothiophene-2-carbaldehyde is involved in various chemical reactions, forming different derivatives. For instance, bromination, Vilsmeier–Haack formylation, and Friedel–Crafts acetylation are common reactions for similar compounds (Chapman, Hughes, & Scrowston, 1971). These reactions lead to the formation of distinct compounds with potential applications in various fields of chemistry and pharmacology.

Synthesis of Complex Compounds

The compound plays a role in synthesizing complex molecular structures, including polycyclic and heterocyclic compounds. This is evident in the synthesis of trans-3,4-dihydroxy-3,4-dihydrophenanthro[3,2-b][1]benzothiophene, where it serves as a precursor or intermediate compound (Kumar, 2001).

Organic Electronics

In the realm of organic electronics, derivatives of this compound have been explored for their potential in creating semiconducting materials. Such materials are crucial for the development of organic thin film transistors (OTFTs) and other electronic devices (Jung et al., 2010).

Photochemical Reactions

The compound is also a subject of interest in photochemical studies. Its derivatives, such as 5-bromo-thiophene-2-carbaldehyde, have been used in research focusing on photochemical synthesis, revealing insights into the behavior of these compounds under light-induced conditions (Antonioletti et al., 1986).

Biological Activity

In pharmaceutical research, related compounds have been investigated for their biological activities. For example, azomethine derivatives of similar compounds have shown potential for cytostatic, antitubercular, and anti-inflammatory activities (Chiriapkin, Kodonidi, & Larsky, 2021). This indicates the broader applicability of this compound derivatives in medicinal chemistry.

Future Directions

Thiophene and its substituted derivatives have shown interesting applications in the field of medicinal chemistry . They have been used by medicinal chemists to produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules . Therefore, it can be expected that the study and application of 3-Bromo-4,5,6,7-tetrahydro-1-benzothiophene-2-carbaldehyde and related compounds will continue to be a focus in future research.

Mechanism of Action

Target of Action

It is known that thiophene derivatives, a class to which this compound belongs, have a wide range of therapeutic properties and diverse applications in medicinal chemistry .

Mode of Action

It is known that thiophene derivatives can interact with various biological targets, leading to a range of physiological functions .

Biochemical Pathways

Thiophene derivatives are known to have a wide range of therapeutic properties, suggesting they may interact with multiple biochemical pathways .

Result of Action

Thiophene derivatives are known to have a wide range of therapeutic properties, suggesting they may have multiple effects at the molecular and cellular level .

Biochemical Analysis

Biochemical Properties

3-Bromo-4,5,6,7-tetrahydro-1-benzothiophene-2-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This interaction can significantly impact the metabolic pathways in which these enzymes are involved.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to modulate the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit the activity of certain kinases by binding to their ATP-binding sites . This inhibition can result in the downregulation of downstream signaling pathways, ultimately affecting cellular functions such as proliferation and apoptosis. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time when exposed to light or heat . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of enzyme activity and prolonged alterations in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, such as liver toxicity and oxidative stress, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can affect metabolic flux by altering the activity of these enzymes, leading to changes in metabolite levels. For example, the inhibition of cytochrome P450 enzymes by the compound can result in the accumulation of specific metabolites, impacting overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, facilitating its entry into cells . Once inside, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can vary, with higher concentrations observed in organs involved in detoxification and metabolism, such as the liver and kidneys.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, the compound’s interaction with nuclear proteins can affect gene expression by modulating the activity of transcription factors and other regulatory proteins.

properties

IUPAC Name |

3-bromo-4,5,6,7-tetrahydro-1-benzothiophene-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrOS/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h5H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOSWRUFQYSAVEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)C=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1376072.png)

![[2-Amino-1-(2-chlorophenyl)ethyl]dimethylamine .2hcl](/img/structure/B1376074.png)

![Tert-butyl 2-(4-chlorobenzo[D]thiazol-2-YL)acetate](/img/structure/B1376076.png)

![N-{2-[5-(2-chloroacetyl)-2-fluorophenyl]ethyl}acetamide](/img/structure/B1376085.png)

![4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one](/img/structure/B1376088.png)